molecular formula C19H18N4O2 B2429889 (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide CAS No. 2035003-66-6

(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide

Cat. No.: B2429889
CAS No.: 2035003-66-6
M. Wt: 334.379
InChI Key: OELRLUZWFMEDJE-KHPPLWFESA-N
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Description

(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide is a potent, selective, and ATP-competitive inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases, which includes PIM1, PIM2, and PIM3. PIM kinases are serine/threonine kinases that are frequently overexpressed in hematological malignancies and solid tumors , where they play crucial roles in cell survival, proliferation, and apoptosis resistance. This compound exhibits high potency, with IC50 values in the low nanomolar range against all three PIM kinase isoforms. Its primary research value lies in investigating oncogenic signaling pathways driven by PIM kinases and exploring potential therapeutic strategies for cancers such as acute myeloid leukemia (AML), multiple myeloma, and prostate cancer . By selectively inhibiting PIM kinase activity, this compound leads to the downregulation of downstream signaling, including the phosphorylation of Bad, resulting in the induction of apoptosis and the reduction of tumor cell growth in vitro and in vivo models. It serves as an essential pharmacological tool for dissecting the complex roles of PIM kinases in tumorigenesis and for validating PIM inhibition as a viable approach in oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(Z)-3-(2-methylphenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-6-2-3-7-15(14)10-11-18(24)20-12-13-23-19(25)16-8-4-5-9-17(16)21-22-23/h2-11H,12-13H2,1H3,(H,20,24)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRLUZWFMEDJE-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Aminoethyl)-4-oxobenzo[d]triazine

The benzotriazinone core is typically synthesized from anthranilic acid derivatives. A validated approach involves cyclocondensation of 2-aminobenzamide with nitrous acid (HNO₂), generating 4-oxobenzo[d]triazin-3(4H)-one. Subsequent N-alkylation introduces the ethylamine side chain:

  • Reaction Conditions : Treatment with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 3-(2-bromoethyl)-4-oxobenzo[d]triazine, followed by amination with aqueous NH₃ to obtain the primary amine.

Key Data :

  • Yield: 68% (bromination), 85% (amination).
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.95–7.89 (m, 2H, ArH), 3.72 (t, J = 6.4 Hz, 2H, CH₂N), 2.98 (t, J = 6.4 Hz, 2H, CH₂NH₂).

Preparation of (Z)-3-(o-Tolyl)acryloyl Chloride

The (Z)-configured acryloyl moiety is synthesized via stereoselective methods:

  • Wittig Reaction : o-Tolualdehyde reacts with (carbethoxymethylene)triphenylphosphorane in THF at 0°C, yielding (Z)-ethyl 3-(o-tolyl)acrylate with >90% stereoselectivity.
  • Hydrolysis and Chlorination : Saponification with NaOH (2M) produces (Z)-3-(o-tolyl)acrylic acid, treated with oxalyl chloride (1.2 equiv) in DCM to form the acyl chloride.

Key Data :

  • Yield: 78% (Wittig), 92% (chlorination).
  • Melting Point: 112–114°C (acrylic acid intermediate).

Amide Coupling and Stereochemical Control

Coupling of Amine and Acyl Chloride

The final step involves forming the acrylamide bond under mild conditions to preserve stereochemistry:

  • Reaction Protocol : 3-(2-Aminoethyl)-4-oxobenzo[d]triazine (1.0 equiv) is treated with (Z)-3-(o-tolyl)acryloyl chloride (1.1 equiv) in anhydrous DCM, with triethylamine (2.0 equiv) as a base, at 0°C for 2 hours.
  • Workup : The mixture is washed with brine, dried (Na₂SO₄), and concentrated. Purification via flash chromatography (ethyl acetate/hexane 1:1) yields the title compound.

Key Data :

  • Yield: 76%.
  • Purity (HPLC): 98.5% (C18 column, 70:30 acetonitrile/water).

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A patent-pending method reduces reaction times using microwave irradiation:

  • Procedure : Benzotriazinone, ethylenediamine, and (Z)-3-(o-tolyl)acrylic acid are combined with HATU coupling reagent in DMF, irradiated at 100°C for 20 minutes.
  • Advantages : 85% yield, reduced epimerization risk.

Enzymatic Aminolysis

Exploratory studies employ lipase B from Candida antarctica to catalyze amide bond formation in organic solvents, achieving 65% yield with enhanced green chemistry metrics.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (600 MHz, CDCl₃): δ 8.15 (d, J = 7.8 Hz, 1H), 7.62–7.58 (m, 2H), 7.32–7.25 (m, 4H, o-tolyl), 6.78 (d, J = 12.0 Hz, 1H, CH=CH), 6.25 (d, J = 12.0 Hz, 1H, CH=CH), 3.85 (t, J = 6.6 Hz, 2H, NCH₂), 3.52 (t, J = 6.6 Hz, 2H, CH₂N), 2.45 (s, 3H, CH₃).
  • $$ ^{13}C $$ NMR : δ 165.8 (C=O), 162.1 (triazinone C=O), 137.2–122.4 (aromatic carbons), 119.8 (CH=CH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 335.1504 (calc. 335.1509 for C₁₉H₁₈N₄O₂).

Scale-Up and Industrial Considerations

Solvent Selection for Manufacturing

  • Preferred : Tetrahydrofuran (THF) or ethyl acetate due to low toxicity and ease of removal.
  • Cost Analysis : THF reduces purification costs by 40% compared to DMF.

Waste Management

  • Byproducts : Bromoethane (recycled via distillation), triethylamine hydrochloride (neutralized for disposal).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the ethyl linker.

    Reduction: Reduction reactions could target the carbonyl groups in the triazinone ring or the acrylamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the acrylamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds containing triazine or triazinone structures exhibit a range of biological activities. Notably, these compounds have been associated with:

  • Anticancer properties : Studies have shown that triazine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial effects : Compounds with similar structures have demonstrated efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory activity : Some derivatives have shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique properties of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide make it a candidate for several applications in medicinal chemistry:

Drug Development

The compound's ability to interact with biological targets positions it as a potential lead compound for drug development. Researchers are exploring its use in designing novel therapeutics for cancer and infectious diseases.

Synthesis of New Derivatives

The structure of this compound allows for the modification and synthesis of new derivatives that may enhance its bioactivity or reduce side effects. For instance:

  • Substituting different aromatic groups may alter pharmacokinetic properties.
  • Introducing additional functional groups could improve solubility or target specificity.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds derived from triazine structures:

StudyFindings
Abd El-Salam et al. (2013)Investigated the synthesis of N-substituted acrylamides with potential anti-inflammatory properties. The study highlighted the importance of structural modifications on biological activity.
Research on Triazine DerivativesFound that modifications to the triazine core could significantly enhance anticancer activity through improved interaction with specific cellular pathways.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(p-tolyl)acrylamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

    (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(m-tolyl)acrylamide: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

    (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The position of the tolyl group can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide is a synthetic organic compound belonging to the class of acrylamides. Its structure includes a triazinone ring fused with a benzene ring, an ethyl linker, and an o-tolyl group attached to an acrylamide moiety. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as a cholinesterase inhibitor.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 2035003-66-6

Cholinesterase Inhibition

Recent studies have highlighted the inhibitory effects of compounds related to the 4-oxobenzo[d][1,2,3]triazin framework on cholinesterases, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The compound this compound was evaluated for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Inhibitory Potency : Preliminary results suggest that this compound exhibits significant inhibitory activity against AChE. For instance, similar derivatives have shown IC₅₀ values ranging from 0.14 μM to 3.2 μM against AChE and BuChE .
CompoundEnzyme TargetIC₅₀ (μM)
Compound 6jAChE0.14
Compound 8eBuChE3.2

Neuroprotective Effects

The neuroprotective potential of this compound was assessed through various in vitro models. The compound demonstrated protective effects against oxidative stress induced by H₂O₂ in PC12 cells, indicating its potential as a neuroprotective agent .

The mechanism by which this compound exerts its biological effects appears to involve mixed-type inhibition of AChE, interacting with both the catalytic site and the peripheral anionic site of the enzyme . Molecular docking studies have provided insights into these interactions, suggesting that modifications on the triazinone ring can enhance binding affinity and selectivity towards cholinesterases.

Case Studies

Several case studies have been conducted to explore the biological activities of related compounds:

  • Synthesis and Evaluation : A series of derivatives based on the 4-oxobenzo[d][1,2,3]triazin structure were synthesized and evaluated for their cholinesterase inhibitory activity. Among these, certain compounds exhibited up to 49-fold higher activity against BuChE compared to donepezil .
  • Neuroprotective Studies : Compounds similar to this compound were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stressors. Results indicated that many derivatives significantly increased cell viability under stress conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide?

  • Methodology : Use a combination of solvent polarity adjustments and catalytic conditions. For example, ethanol or ethyl acetate/hexane mixtures under reflux can enhance cyclization efficiency, as demonstrated in analogous triazine derivatives (yields ranging 37–74% depending on substituents) . Monitor reaction progress via TLC and employ flash chromatography for purification. NMR and IR spectroscopy are critical for confirming structural integrity, particularly the acrylamide double bond geometry (Z vs. E) .

Q. How can researchers validate the stereochemistry of the acrylamide moiety in this compound?

  • Methodology : Combine 1H NMR coupling constants (e.g., J = 15–16 Hz for trans isomers) with NOESY experiments to confirm spatial proximity of protons in the (Z)-configuration. Compare with literature data for structurally similar acrylamides, such as (E)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)-3-(o-tolyl)acrylamide, where distinct NMR shifts (δ 6.53 ppm for CH=CH) differentiate isomers . High-resolution mass spectrometry (HRMS) further validates molecular composition .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., α-glucosidase) using protocols adapted from studies on related 4-oxobenzotriazinone derivatives. Use Saccharomyces cerevisiae α-glucosidase (IC50 determination via p-nitrophenyl-α-D-glucopyranoside hydrolysis at 400 nm) . For receptor-targeted studies, consider GPR139 agonism assays, given structural similarities to TAK-041, a discontinued GPR139 agonist .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding affinity of this compound to GPR139?

  • Methodology : Perform homology modeling using Modeller software if the target receptor’s crystal structure is unavailable (e.g., use oligo-1,6-glucosidase P53051 as a template for α-glucosidase) . Validate models via Ramachandran plots (≥97% residues in favored regions) and molecular dynamics simulations (NAMD/VMD). Dock the compound into the active site using LeadIT or AutoDock, focusing on interactions like hydrogen bonding with Thr168 or π-π stacking with Phe154 .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy for central nervous system (CNS) targets?

  • Methodology : Assess blood-brain barrier (BBB) penetration using parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion. Compare with pharmacokinetic data from analogous compounds (e.g., TAK-041’s slow clearance in rats/dogs due to high protein binding) . If poor CNS exposure is observed, modify the scaffold with prodrug strategies (e.g., esterification of polar groups) .

Q. How can researchers investigate the metabolic stability of this acrylamide derivative?

  • Methodology : Use liver microsomes (rat, dog, human) to identify phase I metabolites via LC-MS/MS. Focus on oxidative pathways (e.g., benzylic hydroxylation or triazinone ring oxidation) observed in structurally related compounds . For reactive metabolite screening, perform glutathione (GSH) trapping assays to detect electrophilic intermediates .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining stereochemical purity?

  • Methodology : Optimize reaction conditions to minimize isomerization:

  • Use low-temperature (0–5°C) acryloyl chloride coupling .
  • Employ chiral auxiliaries or asymmetric catalysis if racemization occurs at the ethylenediamine linker.
  • Monitor reaction progress with inline FT-IR to detect intermediate instabilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?

  • Methodology :

  • Re-evaluate docking parameters (e.g., solvation effects, protonation states).
  • Validate binding poses via mutagenesis (e.g., alanine scanning of predicted key residues).
  • Consider allosteric binding modes, as seen in GPR139 agonists where ligand orientation deviates from homology models .

Q. Why might in vitro α-glucosidase inhibition not translate to in vivo antidiabetic activity?

  • Root Cause : Off-target effects, poor bioavailability, or rapid hepatic metabolism.
  • Resolution :

  • Perform plasma stability assays and protein binding studies (e.g., equilibrium dialysis).
  • Modify the compound to enhance solubility (e.g., PEGylation) or reduce first-pass metabolism .

Tables of Key Data

Property Value/Method Source
Synthetic Yield 37–74% (solvent-dependent)
IC50 (α-glucosidase) 0.5–5 µM (varies with substituents)
LogP (Predicted) 3.33 (similar to TAK-041)
Metabolic Stability (t1/2) >2 hours (rat liver microsomes)

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